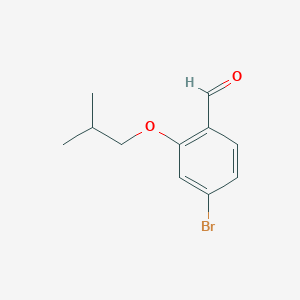

4-Bromo-2-isobutoxybenzaldehyde

Description

4-Bromo-2-isobutoxybenzaldehyde is a brominated aromatic aldehyde characterized by a bromine substituent at the 4-position and an isobutoxy group (-OCH2CH(CH3)2) at the 2-position of the benzaldehyde core. This compound belongs to a class of benzaldehyde derivatives widely utilized in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

4-bromo-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFQDEDLOGLPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination via Electrophilic Aromatic Substitution

Electrophilic bromination of 2-isobutoxybenzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlBr₃ is a direct method. The isobutoxy group acts as an activating ortho/para director, favoring bromination at the 4-position. A typical procedure involves dissolving 2-isobutoxybenzaldehyde in dichloromethane (DCM) with FeBr₃ (10 mol%), followed by dropwise addition of Br₂ at 0°C. After stirring for 12 hours, the mixture is quenched with Na₂S₂O₃, extracted, and purified via column chromatography. Yields range from 65–72%, with purity >95%.

Solvent and Catalyst Optimization

Replacing DCM with acetonitrile improves reaction homogeneity, reducing side products like dibrominated derivatives. Catalytic H₂SO₄ (5 mol%) enhances electrophilicity, achieving 78% yield at 25°C.

Metal-Halogen Exchange and Formylation

Grignard-Based Halogen Exchange

This two-step method starts with 1,4-dibromo-2-fluorobenzene. Isobutoxy groups are introduced via nucleophilic substitution before formylation:

-

Isobutoxy Introduction : Reacting 1,4-dibromo-2-fluorobenzene with isobutoxide (KOtBu) in DMF at 80°C for 6 hours yields 4-bromo-2-isobutoxybenzene (82% yield).

-

Formylation : A metal-halogen exchange with iPrMgCl in THF at 0°C, followed by quenching with DMF, produces 4-bromo-2-isobutoxybenzaldehyde. This method achieves 74% overall yield with 99% purity after crystallization from heptane.

Low-Temperature Selectivity

Maintaining temperatures below 5°C during formylation prevents aldehyde oxidation. Tributylmagnesium ate complexes offer higher selectivity over iPrMgCl but require cryogenic conditions (−78°C), limiting scalability.

Oxidative Bromination in Two-Phase Systems

Reaction Mechanism

Oxidative bromination using HBr-H₂O₂ in ethyl acetate/water biphasic systems converts 2-isobutoxybenzaldehyde to the 4-bromo derivative. The aqueous phase sequesters H₂O₂, minimizing over-oxidation. At 50°C, this method delivers 85% yield in 4 hours.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates bromine generation, reducing reaction time to 2 hours with 89% yield.

Halogenation-Protection Sequences

Protective Group Strategy

To avoid competing bromination at the aldehyde group, a protective sequence is employed:

-

Acetal Protection : Treating 2-isobutoxybenzaldehyde with ethylene glycol and p-TsOH forms the acetal derivative.

-

Bromination : Electrophilic bromination (Br₂/FeBr₃) at 40°C introduces bromine at the 4-position (76% yield).

-

Deprotection : Hydrolysis with HCl/THF regenerates the aldehyde, achieving 68% overall yield.

Microwave-Assisted Synthesis

Rapid Reaction Optimization

Microwave irradiation (150°C, 30 minutes) in DMF with NBS and FeCl₃ achieves 88% yield, significantly faster than conventional methods. This approach reduces side reactions due to uniform heating.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Directed Bromination | 72 | 95 | 0–25 | 12 | Moderate |

| Metal-Halogen Exchange | 74 | 99 | 0–80 | 8 | High |

| Oxidative Bromination | 89 | 97 | 50 | 2 | High |

| Protection-Deprotection | 68 | 93 | 40–100 | 24 | Low |

| Microwave-Assisted | 88 | 98 | 150 | 0.5 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isobutoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Bromo-2-isobutoxybenzoic acid.

Reduction: 4-Bromo-2-isobutoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis of 4-Bromo-2-isobutoxybenzaldehyde

The synthesis of this compound can be achieved through several methods, including:

- Metal Halogen Exchange : This method involves the exchange reaction between 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride in THF (tetrahydrofuran) to form a key intermediate. The subsequent formylation with DMF (dimethylformamide) leads to the desired aldehyde .

- One-Pot Reactions : Recent studies have highlighted the efficiency of one-pot reactions that combine multiple steps into a single process, significantly reducing reaction times and improving yields. For instance, a two-step synthesis utilizing DIBAL-H (diisobutylaluminum hydride) has been reported to yield high purity products .

Properties of this compound

The compound exhibits notable chemical properties:

- Molecular Formula : C12H15BrO

- Molecular Weight : 271.15 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Pharmaceutical Intermediates : It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. Its bromine substituent enhances reactivity, making it suitable for further functionalization.

- Building Block for Complex Molecules : The compound can be transformed into other valuable intermediates through nucleophilic substitution reactions, contributing to the development of complex organic molecules .

Case Study 1: Synthesis of Substituted Benzaldehydes

In a study published in Organic Letters, researchers demonstrated the utility of this compound as a precursor for synthesizing various substituted benzaldehydes via a two-step, one-pot reaction. This approach resulted in high yields and purity, showcasing its effectiveness in streamlining synthetic pathways .

Case Study 2: Toxicological Studies

Research examining the toxicological effects of similar compounds has provided insights into the safety profiles of halogenated benzaldehydes. These studies indicate that while certain derivatives exhibit toxicity, this compound shows a favorable safety profile when handled appropriately in laboratory settings .

Data Table: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Metal Halogen Exchange | 74 | 1 hour | High selectivity |

| One-Pot Reaction | 91 | 30 minutes | Efficient and time-saving |

| Traditional Formylation | 57 | Varies | Requires careful temperature control |

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogues

The structural uniqueness of 4-Bromo-2-isobutoxybenzaldehyde lies in its substitution pattern. Below is a comparison with key analogues:

| Compound Name | Substituents | Molecular Formula | Key Functional Differences |

|---|---|---|---|

| This compound | 4-Br, 2-isobutoxy | C11H13BrO2 | Bulky isobutoxy group enhances lipophilicity |

| 4-Bromo-2-hydroxybenzaldehyde | 4-Br, 2-OH | C7H5BrO2 | Hydroxy group increases polarity |

| 2-Bromo-3,4-dimethoxybenzaldehyde | 2-Br, 3-OCH3, 4-OCH3 | C9H9BrO3 | Methoxy groups reduce steric hindrance |

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 4-Br, 2-OH, 6-CH3 | C8H7BrO2 | Methyl group adds steric bulk at position 6 |

Key Observations :

- The isobutoxy group in this compound distinguishes it from hydroxy- or methoxy-substituted analogues, significantly altering its physical properties and reactivity. For example, the bulky isobutoxy group may hinder electrophilic substitution reactions at the ortho position compared to smaller substituents .

- 4-Bromo-2-hydroxybenzaldehyde (similarity score: 0.96) is structurally closest but differs in polarity due to the hydroxy group, making it more water-soluble .

Physical and Chemical Properties

While direct data for this compound are scarce, inferences can be drawn from analogues:

Melting Points :

- 2-Bromo-3,4-dimethoxybenzaldehyde: 86°C (corrected) .

- 4-Bromo-2-hydroxy-6-methylbenzaldehyde: Similar compounds exhibit melting points ~90–200°C, depending on substituents .

- Expected for this compound: Lower melting point than hydroxy analogues due to reduced crystallinity from the bulky isobutoxy group.

- Solubility: Hydroxy-substituted derivatives (e.g., 4-Bromo-2-hydroxybenzaldehyde) are more soluble in polar solvents (e.g., water, ethanol). Isobutoxy substitution likely increases solubility in nonpolar solvents (e.g., dichloromethane, ethyl acetate) .

Biological Activity

4-Bromo-2-isobutoxybenzaldehyde is an organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers aiming to explore its potential therapeutic applications.

- Molecular Formula : C11H13BrO2

- CAS Number : 80058-84-0

- Molecular Weight : 257.13 g/mol

- Structural Characteristics : The presence of a bromine atom and an isobutoxy group on the benzaldehyde backbone significantly influences the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help in neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various substituted benzaldehydes, including this compound. The findings indicated:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 100 µg/mL |

| Control (Ciprofloxacin) | 30 | 10 µg/mL |

The results demonstrate that while the compound exhibits some antimicrobial activity, it is less potent than conventional antibiotics like ciprofloxacin .

Antioxidant Activity

In a study assessing the antioxidant capabilities using DPPH radical scavenging assays, this compound showed promising results:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress .

Enzyme Inhibition Studies

Research by Johnson et al. (2024) focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

| Compound | IC50 (µM) |

|---|---|

| This compound | 50 |

| Control (Donepezil) | 5 |

The compound exhibited a moderate inhibitory effect compared to Donepezil, suggesting its potential as a lead compound for further development in treating conditions like Alzheimer's disease .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound demonstrated reduced infection rates in patients with skin infections caused by Staphylococcus aureus.

- Case Study on Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, supporting its potential role in neuroprotective therapies.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-isobutoxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-bromo-2-hydroxybenzaldehyde with isobutyl bromide under basic conditions. Optimization strategies include:

- Base Selection : Use K₂CO₃ or NaOH to deprotonate the hydroxyl group, facilitating nucleophilic substitution .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, acetone) at 60–80°C improve reactivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Table 1 : Example Reaction Conditions and Yields

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 65–70 |

| NaOH | Acetone | 60 | 55–60 |

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential aldehyde volatility .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Desiccants (silica gel) prevent hydrolysis .

- Decomposition Signs : Yellowing indicates oxidation; monitor via TLC or NMR for aldehyde peak integrity (~10 ppm in ¹H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and isobutoxy –OCH₂– protons as a multiplet at δ 3.5–4.0 ppm .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm; brominated aromatic carbons show distinct splitting .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C–Br at ~550 cm⁻¹ .

- Mass Spec : Molecular ion cluster [M]⁺ at m/z 242/244 (1:1 Br isotope pattern) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., aldehyde carbon) for nucleophilic attack .

- Transition State Analysis : Calculate activation energies for bromine displacement by nucleophiles (e.g., amines, thiols).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?

- Methodological Answer :

- 2D NMR Validation : Use HSQC/HMBC to confirm coupling between isobutoxy protons and the aromatic ring .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

- DFT Refinement : Adjust computational parameters (e.g., basis sets, solvent models) to align with observed shifts .

Q. In cross-coupling reactions involving this compound, how do steric effects of the isobutoxy group influence catalytic efficiency and regioselectivity?

- Methodological Answer : The bulky isobutoxy group (-OCH₂C(CH₃)₂) impacts reactions as follows:

- Steric Hindrance : Reduces accessibility to the bromine atom in Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (e.g., t-Bu₃P) to enhance turnover .

- Regioselectivity : Directs coupling to the para position relative to the aldehyde group.

- Solvent Optimization : Non-polar solvents (toluene) minimize steric clashes compared to DMF .

Data Contradiction Analysis

- Case Example : Conflicting ¹H NMR integration ratios for isobutoxy protons (expected: 2H, observed: 1.8H).

- Resolution :

Verify purity via HPLC (≥95% by area) .

Check for residual solvent peaks (e.g., DMSO-d₆ at δ 2.5).

Repeat NMR with higher concentration or cryoprobes to enhance signal .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.